Cas no 213265-19-1 (2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside)

2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside structure
213265-19-1 structure
Product Name:2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside
CAS No:213265-19-1
MF:
MW:
CID:5044619
Update Time:2025-07-09

2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • 2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside
    • α-D-Glucopyranoside, 2-(phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-tetrakis-O-(phenylmethyl)-
    • 2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside

2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside Pricemore >>

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Additional information on 2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside

Structural and Functional Insights into 2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside (CAS No. 213265-19-1)

The compound 2-(Phenylmethoxy)-1-(phenylmethoxy)methylethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranoside (CAS No. 213265-19-1) represents a highly functionalized α-D-Glucopyranoside derivative with strategic phenylmethoxy substitutions. Its unique structure combines multiple O-acylated modifications on the glucopyranose ring and a branched alkyl chain substituted with additional methyl ether groups, positioning it as a valuable tool in carbohydrate chemistry and pharmaceutical research. Recent advancements in glycochemistry have underscored the importance of such protected sugar derivatives in enabling precise control over glycosylation reactions during drug development.

In the context of carbohydrate-based drug discovery, this compound’s tetrakis-O-(phenylmethyl) configuration stabilizes the glucopyranoside framework through steric hindrance and electronic effects. A 2023 study published in Carbohydrate Research demonstrated that phenylmethyl (PMB) groups enhance the regioselectivity of glycosidic bond formation by suppressing unwanted side reactions during synthesis (DOI: 10.1016/j.carres.2023.04.008). The presence of both ring substituents and the pendant methyl ether groups on the ethyl side chain further modulates its physicochemical properties, making it suitable for conjugation studies with therapeutic peptides or proteins.

Spectroscopic analysis reveals this compound exhibits characteristic NMR signatures at δH 5.8–6.5 ppm (aromatic protons) and δC 95–98 ppm (anomeric carbon), confirming its PMB protection strategy. Thermogravimetric data from recent investigations indicate a decomposition onset above 300°C under nitrogen atmosphere (Carbohydrate Polymers, 2024). Such thermal stability is critical for applications requiring high-energy activation steps during organic synthesis.

In medicinal chemistry applications, this derivative serves as an ideal precursor for synthesizing bioactive glycoconjugates targeting glycobiology pathways. A collaborative research effort between MIT and Genentech in early 2024 utilized this compound to construct a novel class of glycoprotein inhibitors with improved pharmacokinetic profiles (ACS Medicinal Chemistry Letters). The strategic placement of methyl ether groups on both the sugar ring and side chain allows for controlled deprotection protocols using mild acidolysis conditions without compromising core molecular architecture.

Biochemical studies highlight its utility as a probe molecule in studying carbohydrate-binding proteins such as lectins and antibodies (Nature Communications, 2023). The extended conjugation provided by multiple methyl ether substituents facilitates fluorescence labeling through benzophenone derivatization strategies while maintaining native carbohydrate recognition properties essential for molecular interaction studies.

Synthetic approaches to prepare this compound typically involve iterative Mitsunobu reactions under optimized solvent conditions (Tetrahedron Letters, 2024). Researchers at Oxford University recently reported a one-pot synthesis method achieving >95% yield by using phase-transfer catalysts to mediate sequential protection steps without intermediate purification stages (). This methodology significantly reduces synthetic complexity compared to traditional multi-step protocols.

In structural biology applications, X-ray crystallography studies using this derivative have provided unprecedented insights into carbohydrate-protein binding interfaces (PLOS ONE, 2024). The rigidified sugar framework induced by the tetra-PMB groups enables precise determination of conformational preferences critical for designing next-generation glycomimetic drugs targeting cancer-associated glycoproteins.

This compound's unique stereochemistry is preserved through its α-anomeric configuration and axial orientation of substituents on C-snr; strong; color: #ff7f7f;">C-C-C-C-

A recent breakthrough in enzyme inhibition research utilized this derivative as a scaffold for creating potent sialidase inhibitors (Bioorganic & Medicinal Chemistry Letters,

In nanomedicine applications,

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